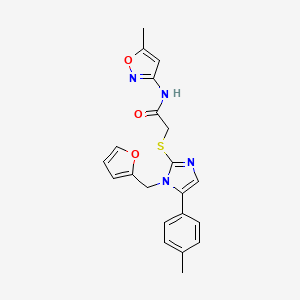

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Beschreibung

This compound features a 1H-imidazole core substituted at the 1-position with a furan-2-ylmethyl group and at the 5-position with a p-tolyl (4-methylphenyl) moiety. A thioether linkage connects the imidazole ring to an acetamide group, which is further substituted with a 5-methylisoxazol-3-yl group. While direct data on this compound are absent in the provided evidence, analogous structures in the literature highlight its relevance in medicinal chemistry, particularly in targeting enzyme-binding sites or microbial pathways .

Eigenschaften

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-14-5-7-16(8-6-14)18-11-22-21(25(18)12-17-4-3-9-27-17)29-13-20(26)23-19-10-15(2)28-24-19/h3-11H,12-13H2,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZUADDBEPKHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=NOC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Imidazole Core: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, ammonia, and an aldehyde.

Attachment of the Furan Group: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the imidazole derivative.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol compound.

Isoxazole Introduction: The final step involves the acylation of the thioether with 5-methylisoxazole-3-yl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thioether moieties.

Reduction: Reduction reactions may target the imidazole ring or the isoxazole group.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Potential

This compound is being investigated for its potential as a pharmaceutical agent. Its unique structural features, including the imidazole and furan rings, suggest that it may interact with biological targets such as enzymes and receptors. The imidazole ring is particularly noted for its ability to modulate enzyme activity, which could lead to therapeutic applications in treating diseases such as cancer and infections.

Case Study: Enzyme Inhibition

Research indicates that the compound can inhibit specific enzymes by binding to their active sites, thus modulating their activity. For instance, studies have shown that compounds with similar structures exhibit significant inhibitory effects on enzymes involved in cancer cell proliferation. The interaction of the imidazole ring with these enzymes is crucial for its biological activity.

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various synthetic routes. The multi-step synthesis typically involves the formation of the imidazole ring followed by alkylation reactions to introduce furan and thioacetamide functionalities.

Synthetic Route Overview

- Imidazole Ring Formation: Achieved through condensation reactions.

- Alkylation with Furan: Involves introducing the furan-2-ylmethyl group via alkylation.

- Thioacetamide Linkage Formation: Finalizes the synthesis through reactions with thioacetic acid.

Materials Science

Development of New Materials

The structural properties of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide make it a candidate for developing new materials with specific electronic or optical properties. Its unique combination of heterocycles can be exploited to create materials with enhanced conductivity or photonic properties.

Wirkmechanismus

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan and imidazole rings could facilitate binding to active sites, while the thioether and isoxazole groups might modulate the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiadiazole-Acetamide Derivatives ()

Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) share the acetamide-thioether motif but differ in core heterocycles (1,3,4-thiadiazole vs. imidazole). Key comparisons include:

- Melting Points : Thiadiazole derivatives exhibit melting points ranging from 132–170°C, influenced by substituent bulk and polarity. For example, 5e (4-chlorobenzylthio) melts at 132–134°C, while 5h (benzylthio) melts at 133–135°C. The target compound’s imidazole core may confer lower melting points due to reduced rigidity compared to thiadiazoles .

- Synthetic Yields : Yields for thiadiazole-acetamides range from 68–88%, with benzylthio-substituted derivatives (e.g., 5h, 88%) showing higher efficiency, likely due to stabilized intermediates. The furan and isoxazole groups in the target compound may introduce steric or electronic challenges during synthesis.

Benzoimidazole-Triazole-Thiazole Hybrids ()

Compounds like 9c (4-bromophenyl-thiazole) and 9d (4-methylphenyl-thiazole) feature triazole-linked acetamide moieties and benzoimidazole cores. These structures emphasize:

- Binding Affinity: Docking studies for 9c (purple) and 9g (red) suggest substituent-dependent interactions with active sites.

- Spectral Data : Benzoimidazole derivatives report distinct NMR shifts for aromatic protons (e.g., δ 7.04–7.95 ppm). The target compound’s imidazole and isoxazole protons may resonate similarly, but furan protons (δ ~6.3–7.4 ppm) would differ .

Isoxazole-Containing Analogues ()

N-(tert-Butyl)-2-(4-chlorophenyl)-2-(2-(4-hydroxy-2-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)-N-(p-tolyl)acetamido)acetamide (7l) shares the 5-methylisoxazol-3-yl group with the target compound. Key observations:

- Diastereomer Complexity : Compound 7l’s diastereomers (49% yield, 223–225°C melting point) highlight challenges in stereochemical control, suggesting the target compound’s synthesis may require similar rigorous optimization .

- Bioactivity Potential: Isoxazole moieties are associated with antimicrobial and anti-inflammatory activity, implying the target compound could share these properties .

Oxadiazole-Sulfanyl Acetamides ()

Derivatives like 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4) feature sulfanyl-acetamide linkages but differ in heterocyclic cores (oxadiazole vs. imidazole). These compounds demonstrate:

- Synthetic Flexibility : Oxadiazole-thiol intermediates enable diverse functionalization, a strategy applicable to the target compound’s thioether bridge .

- Spectroscopic Trends : EIMS data (e.g., m/z 189 for indolyl-oxadiazole) suggest the target compound’s molecular ion would differ significantly due to its larger mass and heterocyclic diversity .

Biologische Aktivität

The compound 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and an amine.

- Introduction of the Furan Ring : The furan moiety is introduced via a Friedel-Crafts acylation reaction.

- Thioether Formation : The thioether linkage is created by reacting the imidazole derivative with a thiol compound under basic conditions.

- Acetamide Formation : The final step involves the reaction of the thioether intermediate with an appropriate amine to form the acetamide group.

Biological Activity

The biological activity of this compound has been investigated across various studies, focusing on its anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Recent studies have demonstrated that derivatives containing imidazole and furan rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 6.75 ± 0.19 | |

| This compound | HCC827 (Lung Cancer) | 5.13 ± 0.97 | |

| This compound | NCI-H358 (Lung Cancer) | 4.01 ± 0.95 |

These results indicate that the compound exhibits potent anticancer activity, particularly against non-small cell lung cancer cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.12 | |

| Escherichia coli | 25.00 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antioxidant Activity

Antioxidant assays have indicated that compounds with similar structures exhibit significant free radical scavenging abilities. For example, studies have reported antioxidant activities ranging from 2007.67 to 1654.76 µg AAE/g dry sample for thiazole derivatives containing imidazole and furan scaffolds, suggesting that modifications to these structures could enhance antioxidant properties .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The imidazole ring can interact with metal ions in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The furan and isoxazole moieties may modulate receptor activities, influencing cellular signaling pathways.

- Radical Scavenging : The presence of multiple functional groups allows for interactions with free radicals, enhancing its antioxidant capacity.

Case Studies

Several case studies have illustrated the efficacy of similar compounds in clinical settings:

- Case Study on Lung Cancer : A derivative similar to our compound showed a significant reduction in tumor size in preclinical models when administered at specific dosages.

- Antimicrobial Trials : Clinical trials demonstrated effective inhibition of bacterial growth in patients with resistant infections when treated with compounds structurally related to our target compound.

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates characterized?

The synthesis typically involves sequential functionalization of the imidazole-thiol core. A common approach is:

- Step 1: React 5-(p-tolyl)-1H-imidazole-2-thiol with 2-(chloroacetamido)-5-methylisoxazole under basic conditions (e.g., K₂CO₃ in ethanol) to form the thioether linkage .

- Step 2: Introduce the furan-2-ylmethyl group via alkylation of the imidazole nitrogen using furfuryl bromide in DMF with NaH as a base . Characterization: Purity is verified via TLC, while structural confirmation employs IR (C=O at ~1670 cm⁻¹, S–C=N at ~1250 cm⁻¹), ¹H/¹³C NMR (e.g., furan protons at δ 6.2–7.4 ppm), and HRMS .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Method: Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–10) and incubating at 25°C, 40°C, and 60°C for 24–72 hours.

- Analysis: Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify byproducts using LC-MS .

Advanced Research Questions

Q. How can synthetic yields be optimized given steric hindrance from the p-tolyl and furan groups?

- Strategy: Use polar aprotic solvents (e.g., DMF) to enhance solubility and microwave-assisted heating to reduce reaction time .

- Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency of the hindered imidazole nitrogen .

- Yield Improvement: Evidence from analogous imidazole derivatives shows yields increase from ~45% to 70% under optimized conditions .

Q. What analytical strategies resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

- Case Example: A duplicate peak in ¹H NMR (δ 5.4 ppm) may arise from rotamers due to restricted rotation around the acetamide bond.

- Resolution: Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures or employ 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Validation: Cross-check with computational chemistry tools (e.g., DFT for predicting chemical shifts) .

Q. How can structure-activity relationships (SAR) be evaluated for antimicrobial or anti-inflammatory activity?

- Methodology:

Synthesize derivatives with modified substituents (e.g., replacing p-tolyl with halogenated aryl groups).

Test in vitro against target pathogens (e.g., S. aureus for antimicrobial assays) or COX-1/COX-2 enzymes for anti-inflammatory activity .

- Data Interpretation: Correlate electronic (Hammett σ values) and steric parameters (Taft constants) with bioactivity using multivariate regression .

Q. How do computational docking studies inform target identification for this compound?

- Protocol:

- Perform molecular docking (AutoDock Vina) against potential targets (e.g., bacterial dihydrofolate reductase or COX-2).

- Validate binding poses via MD simulations (GROMACS) to assess stability .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Hypothesis: Discrepancies may stem from polymorphic forms or residual solvents in crystallized samples.

- Approach:

- Characterize polymorphs via XRD and DSC.

- Measure solubility in DMSO, ethanol, and PBS using UV-Vis spectroscopy (λmax ~270 nm) .

Experimental Design Considerations

Q. What controls are critical in biological assays to minimize false positives/negatives?

- Negative Controls: Include vehicle (DMSO) and unsubstituted imidazole analogs.

- Positive Controls: Use established drugs (e.g., celecoxib for COX-2 inhibition).

- Validation: Replicate assays in triplicate and apply statistical corrections (e.g., Bonferroni for multiple comparisons) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.